N-[2-(methylsulfanyl)ethyl]methanesulfonamide
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Overview
Description
N-[2-(methylsulfanyl)ethyl]methanesulfonamide is an organic compound with the molecular formula C4H11NO2S2. It is characterized by the presence of a sulfonamide group, which consists of a sulfonyl group connected to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(methylsulfanyl)ethyl]methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with 2-(methylsulfanyl)ethylamine in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3SO2Cl+HSCH2CH2NH2→CH3SO2NHCH2CH2SCH3+HCl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(methylsulfanyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)ethyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
N-(2-aminoethyl)methanesulfonamide: Contains an aminoethyl group instead of a methylsulfanyl group.
Uniqueness
N-[2-(methylsulfanyl)ethyl]methanesulfonamide is unique due to the presence of both a sulfonamide group and a methylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
28200-39-7 |
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Molecular Formula |
C4H11NO2S2 |
Molecular Weight |
169.3 g/mol |
IUPAC Name |
N-(2-methylsulfanylethyl)methanesulfonamide |
InChI |
InChI=1S/C4H11NO2S2/c1-8-4-3-5-9(2,6)7/h5H,3-4H2,1-2H3 |
InChI Key |
YLNMXTHHTRKMNU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCNS(=O)(=O)C |
Origin of Product |
United States |
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